Copper quinolinate

Description

Significance of Quinoline-Based Ligands in Coordination Chemistry

Quinoline (B57606) and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that play a vital role in coordination chemistry. cumbria.ac.uknih.gov Their ability to form stable complexes with a wide array of transition metals has made them subjects of extensive research. cumbria.ac.ukcolab.ws The coordination behavior of the quinoline moiety is fundamental to the diverse applications of these complexes. cumbria.ac.ukcolab.ws

The functionalization of the quinoline ring is a key strategy in synthetic chemistry, allowing for the precise introduction of various functional groups. researchgate.net This modification significantly expands the chemical space and enhances the properties of the resulting metal complexes. researchgate.net The steric and electronic effects contributed by the quinoline ligand influence the solubility and reactivity of the metal complexes. researchgate.net For instance, 8-hydroxyquinoline (B1678124), the ligand in copper quinolinate, acts as a bidentate chelating agent, forming a stable five-membered ring with the metal ion. cymitquimica.com This chelation is a defining characteristic that contributes to the stability and properties of the resulting complex.

Quinoline-based metal complexes are characterized by their unique physicochemical properties, electronic arrangements, and steric configurations, which make them attractive for a multitude of applications in fields such as catalysis and materials science. cumbria.ac.ukcolab.ws

Historical Context and Evolution of Copper-Quinolinate Complexes in Chemical Synthesis and Materials Science

The history of this compound is intrinsically linked to its ligand, 8-hydroxyquinoline. In 1880, Hugo Weidel and Albert Cobenzl first synthesized 8-hydroxyquinoline, initially called oxyquinoline. wikipedia.org The chelating properties of this ligand gained prominence in the 1920s, leading to the development of various metal complexes, including this compound. wikipedia.org

Early processes for preparing this compound involved the oxidation of quinoline with hydrogen peroxide in sulfuric acid in the presence of a copper salt, a method described by Stix and Bulgatsch in 1932. google.comgoogleapis.com However, this process was challenging to control on an industrial scale. googleapis.com Subsequent research focused on improving the synthesis, with patents from the early 1980s describing more controlled processes by adjusting the molar ratios of reactants and reaction conditions. google.comgoogleapis.comgoogle.comepo.org These improved methods allowed for better temperature control and resulted in higher yields and purity of this compound. google.comgoogleapis.comgoogle.comepo.org

The compound's utility was recognized early on, and it was first produced commercially in the United States in 1949. gov.bc.ca Its initial applications were primarily as a fungicide for plant disease control and for mildew-proofing fabrics. gov.bc.ca Over the decades, its use expanded into various materials preservation applications, including the protection of wood, paper, textiles, and adhesives from fungal and bacterial degradation. regulations.govpcimag.com

In materials science, the focus has evolved. While initially valued for its preservative qualities, this compound has garnered interest for its potential in more advanced applications. cymitquimica.com Research has explored its use in organic light-emitting diodes (OLEDs) and as a catalyst in various chemical reactions. cymitquimica.comresearchgate.net

Contemporary Research Trajectories within this compound Chemistry

Current research into this compound continues to build upon its established properties while exploring new frontiers in catalysis and materials science.

Catalysis: this compound has emerged as a simple, efficient, and inexpensive catalyst for various organic coupling reactions. researchgate.net It has been successfully employed in C-N and C-C bond formation reactions, such as the N-arylation of imidazoles and the homocoupling of phenylboronic acid derivatives. researchgate.net The accessibility of multiple oxidation states (Cu⁰, Cu¹, Cu², and Cu³ ) in copper-based catalysts allows for targeted reactions that proceed through single- or multi-electron transfer pathways. mdpi.com Research in this area aims to develop more sustainable and environmentally friendly catalytic processes. mdpi.com

Materials Science: In the realm of materials science, a significant area of interest is the application of this compound and related complexes in organic light-emitting diodes (OLEDs). cymitquimica.comkit.edu While tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material for OLEDs, researchers are exploring other metal quinolinates, including those with copper, to tune the electronic and luminescent properties. researchgate.netossila.com The use of copper complexes is seen as a potentially cheaper and more environmentally compatible alternative to materials based on more expensive metals. kit.edu Studies have investigated the synthesis of novel quinoline-based ligands to create copper complexes with specific photophysical properties for these applications. helsinki.fi

Furthermore, the unique reactivity of this compound on the surface of quantum dots has been a subject of recent investigation. researchgate.netacs.orgfigshare.com Studies have shown that a reaction between the zinc ions on the surface of a ZnS quantum dot and this compound can lead to the formation of a luminescent zinc quinolate on the surface, a reaction not typically favored in a liquid medium. researchgate.netacs.org This surface-mediated reaction opens up new possibilities for creating novel nanomaterials with tailored optical properties. researchgate.net

Below is a table summarizing some key properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂CuN₂O₂ | cymitquimica.comchemicalbook.com |

| Molecular Weight | 351.85 g/mol | chemicalbook.comnih.gov |

| Appearance | Yellow-green crystalline solid or powder | chemicalbook.com |

| Melting Point | 240 °C (decomposes) | chemicalbook.com |

| Water Solubility | Insoluble | chemicalbook.comregulations.gov |

| Crystal Geometry | Square-planar around the copper center | cymitquimica.com |

| Cu-O Bond Length | ~1.95 Å | |

| Cu-N Bond Length | ~2.00 Å |

A summary of representative synthesis methods for this compound is presented below:

| Method | Reactants | Conditions | Yield | Source(s) |

| Oxidation of Quinoline | Quinoline, Hydrogen Peroxide, Copper Sulfate (B86663), Sulfuric Acid | 55-75°C | ~45-66% | google.comgoogleapis.comgoogle.com |

| Chelation Reaction | 8-hydroxyquinoline, Copper salts (e.g., copper acetate) | Mixing solutions | Not specified | gov.bc.ca |

| Oxidation in Carboxylic Acid | Quinoline, Peroxide, Lower aliphatic carboxylic acid, Copper salt of a lower aliphatic carboxylic acid | Not specified | Not specified | google.com |

Structure

3D Structure of Parent

Properties

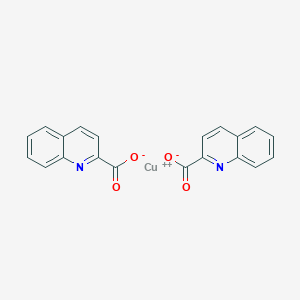

Molecular Formula |

C20H12CuN2O4 |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

copper;quinoline-2-carboxylate |

InChI |

InChI=1S/2C10H7NO2.Cu/c2*12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2 |

InChI Key |

JLOULEJYJNBUMX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Quinolinate Complexes

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to obtaining copper quinolinate. These approaches typically involve either the oxidation of a quinoline (B57606) precursor in the presence of a copper salt or the direct chelation of a copper source with 8-hydroxyquinoline (B1678124) or its derivatives.

Oxidation of Quinoline Precursors in the Presence of Copper Salts

A notable method for the preparation of this compound involves the oxidation of quinoline. googleapis.comgoogle.com This process is typically carried out using hydrogen peroxide as the oxidizing agent in a sulfuric acid medium containing copper sulfate (B86663). googleapis.comgoogle.com The reaction temperature is a critical parameter and is generally maintained between 55 and 75°C to ensure a controlled reaction and prevent violent exothermic runaway. googleapis.comgoogle.com

The molar ratios of the reactants significantly influence the yield and purity of the final product. A key innovation in this process has been the use of a molar ratio of sulfuric acid to quinoline greater than 1:1 and a specific concentration of sulfuric acid (10 to 30%). googleapis.comgoogle.com This adjustment in stoichiometry allows for better temperature control and results in improved yields and higher purity of this compound compared to previous methods. googleapis.com For instance, yields have been reported to be as high as 65.3%. googleapis.com

The process can be selectively tailored to produce either 2:1 or 1:1 this compound complexes by adjusting the molar ratio of copper sulfate to sulfuric acid. googleapis.com Specifically, a molar ratio of copper sulfate to sulfuric acid that is less than or equal to 0.5 favors the formation of the 2:1 this compound. googleapis.com The copper source for this reaction can be copper sulfate itself or generated in situ by reacting copper oxide or copper hydroxide (B78521) with the sulfuric acid. googleapis.com

| Parameter | Condition | Impact |

|---|---|---|

| Temperature | 55 to 75°C | Prevents runaway exothermic reaction |

| Molar Ratio H₂SO₄:Quinoline | > 1:1 | Improved control and yield |

| H₂SO₄ Concentration | 10 to 30% | Enhances purity |

| Molar Ratio H₂O₂:Quinoline | > 10.8:1 | Drives the oxidation reaction |

Chelation Reactions of Inorganic Copper Sources with 8-Hydroxyquinoline and Its Derivatives

The formation of this compound through chelation involves the direct reaction of an inorganic copper source with 8-hydroxyquinoline (also known as oxine) or its derivatives. This method is based on the strong chelating ability of 8-hydroxyquinoline with metal ions. cymitquimica.comtandfonline.com The reaction is typically carried out in a suitable solvent, and upon mixing the copper salt and the 8-hydroxyquinoline, the copper(II) ion is chelated by two molecules of 8-hydroxyquinoline to form the stable copper(II) bis(8-quinolinolate) complex. cymitquimica.com

Various inorganic copper sources can be employed, including copper(II) chloride and cupric sulfate pentahydrate. nih.govgoogle.com The synthesis can be performed by dissolving 8-hydroxyquinoline and a base like sodium hydroxide in water, followed by the addition of the copper salt solution to precipitate the copper 8-quinolinolate. google.com This direct chelation is an efficient method for producing this compound, which is a yellow-green crystalline powder. google.com

Ligand Design and Derivative Synthesis for Tailored Copper Coordination

The properties and applications of this compound complexes can be finely tuned by modifying the quinoline ligand. This involves the synthesis of substituted quinolinate ligands and the preparation of mixed-ligand complexes.

Synthesis of Substituted Quinolinate Ligands

The synthesis of substituted quinolinate ligands allows for the modification of the electronic and steric properties of the resulting copper complexes. tandfonline.comresearchgate.net A common strategy is the introduction of various functional groups onto the quinoline ring. For example, Schiff base ligands derived from quinoline-8-carbaldehyde can be prepared through condensation reactions with primary amines, such as 4-aminobenzoic acid methyl ester or benzocaine. nih.gov These modified ligands can then be reacted with copper(II) salts to form complexes with tailored characteristics. nih.gov

Another example is the development of PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline), a terdentate ligand designed for specific therapeutic applications. researchgate.net The synthesis of such derivatives often involves multi-step organic reactions to introduce the desired substituents at specific positions on the 8-hydroxyquinoline framework. tandfonline.comresearchgate.net These substitutions can influence the solubility, stability, and biological activity of the corresponding copper complexes. tandfonline.com

Preparation of Mixed-Ligand this compound Complexes

Mixed-ligand this compound complexes incorporate one or more additional ligands along with the quinolinate derivative. This approach can lead to complexes with unique geometries and chemical properties. jchemlett.com For instance, mixed-ligand complexes have been synthesized using 8-hydroxyquinoline and amino acids like L-alanine and methionine. In these syntheses, a copper(II) salt is reacted with both 8-hydroxyquinoline and the amino acid in a methanolic solution, often with the addition of a base to facilitate deprotonation and chelation.

The resulting complexes can exhibit different coordination geometries, such as tetrahedral or octahedral, depending on the nature of the co-ligand. The synthesis of mixed-ligand complexes is a versatile strategy to modulate the properties of this compound for various applications. nih.gov

| Primary Ligand | Secondary Ligand | Resulting Complex Geometry | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | L-Alanine | Tetrahedral | |

| 8-Hydroxyquinoline | Methionine | Tetrahedral | |

| Schiff base from acetophenone (B1666503) and 2-aminophenol | 8-Hydroxyquinoline | Square Planar | jchemlett.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the production processes. This involves the use of more environmentally benign reagents and solvents, as well as developing more energy-efficient reaction conditions.

One approach involves using water as a solvent and a catalytic amount of dilute sulfuric acid, with basic copper carbonate or copper hydroxide as the copper source. patsnap.com This method avoids the use of large quantities of harsh acids and organic solvents. patsnap.com The reaction can be carried out at moderate temperatures (50-80°C), which also contributes to a more sustainable process. patsnap.com

Furthermore, the development of catalytic systems, such as those using copper catalysts for the synthesis of quinoline derivatives, points towards more atom-economical and sustainable routes. ijstr.org While not directly applied to this compound in all cited instances, these green methodologies for synthesizing the quinoline core and related metal complexes are indicative of the direction of future research in the eco-friendly production of this compound. researchgate.netnih.govnih.gov The goal is to create processes that are not only efficient in terms of yield but also minimize waste and the use of hazardous substances. researchgate.net

Solvothermal and One-Pot Reaction Strategies

Solvothermal synthesis represents a versatile method for the preparation of crystalline materials from substances that are insoluble or have low solubility in traditional solvents. This technique involves a chemical reaction in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. While specific, detailed solvothermal protocols for this compound are not extensively documented in publicly available literature, the principles of this method are applicable. For instance, the solvothermal synthesis of related copper-containing macrocycles, such as copper phthalocyanine, has been successfully carried out using quinoline as a solvent at elevated temperatures. researchgate.net This suggests the potential for similar strategies to be adapted for this compound synthesis, where quinoline could act as both a solvent and a precursor under solvothermal conditions.

Controlled Stoichiometric Synthesis for Defined Copper-Quinolinate Ratios

The ability to control the stoichiometry of this compound complexes, specifically the ratio of copper to quinolinate ligands, is crucial for tailoring the material's properties for specific applications. Research has demonstrated that by carefully managing the reaction conditions and the molar ratios of the reactants, it is possible to selectively synthesize different copper-quinolinate species, such as 2:1 and 1:1 complexes. google.comgoogleapis.com

A key factor in controlling the stoichiometry is the molar ratio of the starting materials, particularly quinoline and the copper source. For example, a patented process describes the preparation of a 2:1 this compound complex by reacting quinoline with hydrogen peroxide in sulfuric acid in the presence of copper sulfate. google.comgoogleapis.com In this process, specific molar ratios of sulfuric acid to quinoline and hydrogen peroxide to quinoline are maintained to favor the formation of the 2:1 complex. google.comgoogleapis.com By adjusting these ratios, it is possible to influence the final product composition. The table below summarizes the synthesis of different stoichiometric this compound complexes as described in the literature.

Table 1: Synthesis of Stoichiometrically Defined this compound Complexes

| Target Complex (Copper:Quinolinate) | Key Reactants | Reaction Conditions | Reported Yield |

|---|---|---|---|

| 2:1 | Copper oxide, Quinoline, Hydrogen peroxide, Sulfuric acid | 60 - 70°C for 5 hours | 65.3% google.com |

| 1:1 | Copper oxide, Quinoline, Hydrogen peroxide, Sulfuric acid | 60 - 70°C for 3 hours | 59.0% google.com |

Advanced Purification and Yield Optimization Techniques

The purity and yield of synthesized this compound are critical factors for its subsequent applications. Advanced purification techniques and strategies for yield optimization are therefore integral to the manufacturing process.

Following the synthesis, the crude this compound product typically precipitates out of the reaction mixture. google.comgoogleapis.com A fundamental purification step involves the separation of this solid product from the liquid reaction media, which is commonly achieved through filtration. google.comgoogleapis.com The isolated solid is then subjected to a series of washing steps to remove unreacted starting materials, by-products, and residual solvent. google.comgoogleapis.com Water is a commonly used solvent for this washing process. google.comgoogleapis.com After thorough washing, the purified this compound is dried to remove any remaining moisture. google.comgoogleapis.com For related 8-hydroxyquinoline metal complexes, more advanced purification methods such as column chromatography have been employed to achieve high purity. researchgate.net

Optimizing the reaction yield is a primary focus in the synthesis of this compound. This is achieved by carefully controlling various reaction parameters. The temperature of the reaction is a critical variable; for the oxidation of quinoline to this compound, maintaining the temperature within a specific range, for example, 55 to 75°C, has been shown to be crucial for maximizing the yield and preventing runaway reactions. google.comgoogleapis.com The concentration of the reagents, particularly the sulfuric acid, also plays a significant role. Using a sulfuric acid concentration between 10% and 30% has been reported to improve both the yield and the purity of the final product. google.comgoogleapis.com Furthermore, the molar ratios of the reactants are meticulously controlled. For instance, a molar ratio of sulfuric acid to quinoline greater than 1:1 and a molar ratio of hydrogen peroxide to quinoline greater than 10.8:1 have been identified as optimal for achieving a high yield of the desired this compound complex. google.comgoogleapis.com The table below presents data on yield optimization based on the concentration of sulfuric acid.

Table 2: Effect of Sulfuric Acid Concentration on this compound Yield

| Concentration of Sulfuric Acid (%) | Molar Ratio of H₂SO₄ per mole of Quinoline | Yield of 2:1 this compound (%) |

|---|---|---|

| 5.8 | 1.1 | 50.2 |

| 10.5 | 2.1 | 64.1 |

| 14.5 | 3.1 | 65.3 |

| 24.3 | 5.8 | 62.5 |

| 38.8 | 11.2 | 55.4 |

Data adapted from patent EP0024197B1. googleapis.com

Coordination Chemistry and Structural Elucidation of Copper Quinolinate Complexes

Copper(II) Coordination Geometries and Stereochemistry

Bidentate Chelating Modes of Quinolinate Ligands

The most prevalent coordination mode for quinolinate ligands, such as quinaldinate (from quinoline-2-carboxylic acid), is bidentate chelation. mdpi.com In this arrangement, the ligand forms a stable chelate ring by coordinating to the copper(II) ion through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. mdpi.commdpi.com This mode is observed in numerous structurally characterized copper-quinaldinate complexes. mdpi.com X-ray crystallography of complexes like bis(quinolin-8-yloxy)copper reveals a square-planar geometry with Cu–O bond lengths of approximately 1.95 Å and Cu–N bond lengths around 2.00 Å. In the complex [Cu(quin)₂(H₂O)], the Cu–O bonds are measured at 1.954(3) and 1.962(3) Å, while the Cu–N bonds are slightly longer at 2.012(3) and 2.014(3) Å. mdpi.com

Table 1: Selected Bond Lengths in Bidentate Copper Quinolinate Complexes

| Complex | Cu–O Bond Lengths (Å) | Cu–N Bond Lengths (Å) | Reference |

|---|---|---|---|

| [Cu(quin)₂(H₂O)] | 1.954(3), 1.962(3) | 2.012(3), 2.014(3) | mdpi.com |

| bis(quinolin-8-yloxy)copper | ~1.95 | ~2.00 |

Bridging Coordination Modes Involving Quinolinate

While less common than the chelating mode, the quinolinate ligand is also capable of acting as a bridging ligand, connecting two or more metal centers. mdpi.com The carboxylate group of the ligand can exhibit various bridging behaviors, including bidentate bridging. scispace.com This mode is not frequently observed for quinaldinate but examples exist where the ligand bridges two metal ions using either two or all three of its donor atoms (pyridine nitrogen and two carboxylate oxygens). mdpi.com The formation of such polymeric, dimeric, or monomeric structures is influenced by the specific coordination properties of the carboxylate groups. scispace.com

Analysis of Distorted Octahedral and Tetrahedral Symmetries Around Copper(II) Centers

The Jahn-Teller effect in d⁹ Cu(II) complexes typically results in a distorted octahedral geometry, most often manifesting as an elongation along one axis (tetragonal distortion). whiterose.ac.ukwikipedia.org This leads to four shorter, tightly bound equatorial ligands and two longer, more distant axial ligands. mdpi.com In the extreme, this elongation can result in a square-planar geometry. mdpi.com The appearance of three bands in the electronic spectra of some Cu(II) complexes is a confirmation of this Jahn-Teller distortion from a perfect octahedral symmetry. orientjchem.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the geometry of Cu(II) complexes. For instance, EPR studies of copper(II) complexes with quinine-type ligands have indicated distorted tetrahedral geometries. scielo.brresearchgate.net In other cases, EPR spectra are consistent with square-planar or tetragonally distorted octahedral structures. ajol.info Substituents on the quinoline (B57606) ring can also induce significant distortions; for example, substituents in the 2-position can cause the quinolin-8-olate moieties in a bis-complex to rotate into a "propeller-like" arrangement, deviating from the typical square-planar coordination. researchgate.net The coordination geometry can range from distorted square-planar to an intermediate form between square-planar and tetrahedral. waikato.ac.nz

Table 2: Observed Coordination Geometries in this compound and Related Complexes

| Complex Type/Example | Coordination Number | Geometry | Key Feature/Reference |

|---|---|---|---|

| [Cu(quin)₂(H₂O)] | 5 | Five-coordinate | mdpi.com |

| [Cu(quin)₂Cl]⁻ | 5 | Distorted Trigonal Bipyramid | mdpi.com |

| Copper(II) with quinine-type ligands | 4 | Distorted Tetrahedral | scielo.brresearchgate.net |

| [Cu₂(cip)₂(bpy)₂(pip)]·6H₂O | 5 | Square Pyramidal | mdpi.com |

| [Cu(l-Valinate)(bipyridyl)]X | 4 or 5 | Square Planar or Square Pyramidal | capes.gov.br |

| bis(quinolin-8-yloxy)copper | 4 | Square Planar |

Influence of Auxiliary Ligands on Copper Coordination Environment

The introduction of auxiliary ligands to a copper-quinolinate system can significantly modify the coordination sphere of the metal ion, leading to new structures with different properties.

Effects of Alicyclic Secondary Amines on Copper-Quinolinate Adducts

Table 3: Structural Data for Copper-Quinaldinate Adducts with Alicyclic Amines

| Complex | Coordination Number | Cu–N(amine) Bond Length (Å) | Reference |

|---|---|---|---|

| trans-[Cu(quin)₂(pyro)₂] | 6 | 2.099(3) | mdpi.com |

| trans-[Cu(quin)₂(morph)₂] | 6 | 2.095(2) | mdpi.com |

| [Cu(quin)₂(pipe)] | 5 | 2.023(3) | mdpi.com |

| trans-[Cu(quin)₂(pipe)₂] | 6 | 2.129(2) | mdpi.com |

Coordination Behavior with Bipyridyl and Phenanthroline Ligands

Strong field bidentate ligands like 2,2'-bipyridyl (bpy) and 1,10-phenanthroline (B135089) (phen) are frequently used to form stable ternary complexes with copper(II) and another primary ligand. ajol.info When combined with copper-quinolinate systems, these ligands lead to the formation of mixed-ligand complexes with distinct structural and electronic properties. mdpi.comcapes.gov.br For example, a copper(II) complex involving a quinolone ligand (ciprofloxacin), 2,2'-bipyridyl, and a piperazinyl anion results in a five-coordinate, square pyramidal geometry around the Cu(II) ion. mdpi.com Similarly, ternary complexes containing Cu(II), an amino acid, and either bipyridyl or phenanthroline can adopt square pyramidal or square planar geometries. capes.gov.br The coordination of these diimine ligands often results in octahedral complexes, and their incorporation can lead to enhanced biological activity compared to the parent salts. ajol.info

Table of Mentioned Chemical Compounds

Crystal Engineering and Supramolecular Assembly in this compound Systems

Crystal engineering provides a framework for designing solid-state structures with desired properties by controlling intermolecular interactions. In this compound systems, the assembly of molecules into larger, ordered supramolecular structures is directed by a combination of non-covalent forces. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of complex architectures.

Intermolecular Hydrogen Bonding Interactions in Solid-State Structures

Hydrogen bonds are fundamental to the supramolecular chemistry of this compound complexes, particularly when co-ligands, water molecules, or counter-ions are present in the crystal lattice. These interactions provide stability and directionality, guiding the assembly of individual complex units. researchgate.netrsc.org In the solid state, the structure of hydrogen bonds is influenced by crystal packing requirements. researchgate.net

In various reported crystal structures, C–H···O, O–H···O, and N-H···O hydrogen bonds are prevalent. For instance, in certain copper(II) complexes featuring 8-hydroxyquinoline (B1678124) derivatives, lattice water molecules and nitrate (B79036) anions connect the primary complex units through a network of C–H⋯O and O–H⋯O interactions, contributing to the formation of a three-dimensional supramolecular structure. rsc.org Similarly, in cocrystals of 5-hydroxyquinoline, O-H···N intermolecular hydrogen bonds are identified as the strongest non-covalent interaction present. mdpi.com The presence of coordinated water molecules in complexes like [Co(Hqui)2(H2O)2] can lead to both intramolecular and intermolecular O–H···O hydrogen bonds, which define the resulting helical structure. researchgate.net These varied hydrogen bonds work collectively to build robust, higher-dimensional networks from simpler molecular components. researchgate.net

| Interaction Type | System Description | Key Role | Source |

|---|---|---|---|

| O–H···O and C–H···O | Copper(II) complex with 8-hydroxyquinoline derivatives, water, and nitrate ions | Connects complex units, water, and anions into a 3D network | rsc.org |

| O–H···N | 5-hydroxyquinoline crystal | Acts as the strongest intermolecular interaction linking molecules | mdpi.com |

| O-H···O (inter- and intramolecular) | [Co(Hqui)2(H2O)2] complex | Creates a 1D helical chain structure | researchgate.net |

| C-H···O | N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide | Links molecules into a ladder-like structure | nih.gov |

Analysis of π-π Stacking and C-H...π Interactions

The aromatic quinoline rings are electron-rich π systems, making them highly susceptible to participating in π-π stacking and C-H···π interactions. wikipedia.org These forces are critical in organizing this compound complexes in the solid state, often dictating the packing arrangement and leading to extended structures. rsc.org

π-π stacking involves the face-to-face or offset arrangement of aromatic rings. In some chromium(III) 8-hydroxyquinolinate complexes, these interactions link dimeric units into 2D layers, with centroid-to-centroid distances between quinoline rings ranging from 3.646(2) to 3.679(2) Å. mdpi.com In other systems, π-π interactions with centroid-to-centroid distances of approximately 3.639 Å construct one-dimensional chains. tandfonline.com

C-H···π interactions, where a C-H bond points towards the face of a π system, act as weaker but numerous "glue" points, further stabilizing the supramolecular architecture. These interactions can link adjacent molecules or connect larger assembled units. For example, in one structure, C-H···π interactions with a hydrogen-to-plane distance of 2.890 Å help to build a three-dimensional network from one-dimensional π-stacked chains. tandfonline.com The combination of π-π stacking and C-H···π interactions is a recurring motif that directs the assembly of fascinating supramolecular architectures in the crystal lattices of quinoline derivatives. acs.org

| Interaction Type | System Description | Measured Distance (Å) | Source |

|---|---|---|---|

| π-π Stacking | Cr(L2)3 dimers | 3.646(2) - 3.679(2) (centroid-centroid) | mdpi.com |

| π-π Stacking | Palladium(II) complex | 3.639 (centroid-centroid) | tandfonline.com |

| C-H···π | Palladium(II) complex | 2.890 (H to phenyl plane) | tandfonline.com |

| C-H···π | Cr(L1)3 dimer | 3.724(4) (C-H···π) | mdpi.com |

Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Networks

The interplay between hydrogen bonding, π-π stacking, and C-H···π interactions allows for the construction of supramolecular networks of varying dimensionality. rsc.org The specific geometry of the this compound complex and the presence of auxiliary ligands or molecules determine whether the final structure is a 1D chain, a 2D layer, or a 3D framework.

One-Dimensional (1D) Networks: In some cases, copper(II) complexes with quinolinic derivatives self-assemble into one-dimensional zig-zag chains. acs.orgresearchgate.net In other systems, π-π interactions are the primary force linking molecules into a 1D chain. tandfonline.com Similarly, specific hydrogen bonding patterns, such as those found in N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide, can generate 1D ladder-like structures. nih.gov

Two-Dimensional (2D) Networks: These 1D chains can be further linked into 2D sheets. This can be achieved through additional hydrogen bonding or π-π stacking interactions that connect adjacent chains. rsc.org For example, in a chromium(III) 8-hydroxyquinolinate complex, dimers first form and then connect into a 2D layer via π-π and C-H···π interactions. mdpi.com

Three-Dimensional (3D) Networks: The extension of interactions in all three dimensions results in a 3D supramolecular network. In certain copper(II) complexes containing 8-hydroxyquinoline derivatives, a combination of C–H⋯O and O–H⋯O hydrogen bonds involving lattice water and nitrate ions connects individual complexes into a stable 3D architecture. rsc.org In another example, 1D chains formed by π-π stacking are further assembled into a 3D structure through C-H···π interactions. tandfonline.com

| Dimensionality | System Example | Driving Interactions | Source |

|---|---|---|---|

| 1D Chain | {Cu(L)}n (L=8-carboxymethoxy-2-carboxylicquinoline) | Coordination bonding | acs.orgresearchgate.net |

| 2D Layer | Chromium(III) 8-hydroxyquinolinate complex | π-π stacking, C-H···π interactions | mdpi.com |

| 3D Network | Copper(II) complex with 8-hydroxyquinoline derivatives | C–H···O and O–H···O hydrogen bonds | rsc.org |

Polymorphism and Solid-State Phase Transitions in this compound Cocrystals

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study in materials science. Polymorphs of a compound can exhibit different physical and chemical properties. A notable example is found in cocrystals of bis(8-quinolinolato) copper(II) (CuQ₂) and the electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). scirp.orgscirp.org

Researchers have identified two polymorphs, Form I and Form II, of the CuQ₂-TCNQ cocrystal. scirp.org A remarkable solid-state phase transition occurs when pressure is applied to the (001) crystal face of Form II, causing a dramatic change in the crystal's shape as it transforms into Form I. scirp.orgscirp.org This transition is described as being akin to dominoes falling, propagating through the crystal structure. The expansion of the crystal during this transition occurs along the (100) face. scirp.org This phenomenon highlights a direct correlation between changes in intermolecular interactions at the molecular level and the macroscopic morphological changes of the crystal. scirp.org The study of such transitions is crucial for understanding the stability and mechanical properties of crystalline materials. scirp.org

| Property | Form II | Form I | Source |

|---|---|---|---|

| Stability | Less stable | More stable | scirp.orgscirp.org |

| Transition Trigger | Application of pressure on the (001) face | Result of phase transition from Form II | scirp.orgscirp.org |

| Morphological Change | Original crystal form | Exhibits a layered structure after transition | scirp.org |

| Transition Mechanism | Solid-state phase transition propagated by intermolecular interaction changes | scirp.orgscirp.org |

Advanced Spectroscopic Characterization of Copper Quinolinate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the coordination environment of the metal center in copper quinolinate.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Metal-Ligand Vibrations

FT-IR spectroscopy of this compound reveals characteristic vibrations of the quinoline (B57606) ligand and new vibrations arising from the formation of the metal-ligand bond. The coordination of the 8-hydroxyquinoline (B1678124) ligand to the copper ion is evidenced by shifts in the vibrational frequencies of the C=N and C-O groups. ijpcbs.com

In the free 8-hydroxyquinoline ligand, the C=N stretching vibration appears at a specific frequency. ijpcbs.com Upon complexation with copper, this band shifts, indicating the involvement of the quinoline nitrogen in coordination to the metal ion. ijpcbs.comscielo.br For instance, in some copper(II) complexes with quinoline-type ligands, the C=N stretching vibration of the quinoline ring, observed around 1583 cm⁻¹ in the free ligand, shifts to approximately 1600 cm⁻¹ in the complex. scielo.br

Furthermore, the disappearance of the broad O-H stretching vibration band of the free 8-hydroxyquinoline ligand upon complexation confirms the deprotonation of the hydroxyl group and the formation of a Cu-O bond. ijpcbs.com New bands appearing in the low-frequency region of the spectrum, typically below 600 cm⁻¹, are assigned to the metal-ligand vibrations. The Cu-N stretching vibration has been observed around 530 cm⁻¹, while the Cu-O stretching vibration appears at slightly higher frequencies. scielo.bracs.org These metal-ligand vibrations are crucial for confirming the coordination of the quinoline ligand to the copper center. pmf.unsa.ba

Table 1: Selected FT-IR Vibrational Frequencies for this compound and Related Complexes

| Functional Group/Vibration | Free Ligand (cm⁻¹) | Copper Complex (cm⁻¹) | Reference |

|---|---|---|---|

| C=N Stretch (Quinoline) | ~1583 | ~1600 | scielo.br |

| M ← N | - | 500, 458 | acs.org |

| M ← O | - | 591 | acs.org |

| Cu-N Stretch | - | ~530 | scielo.br |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy provides complementary information to FT-IR, particularly for identifying the molecular fingerprint and understanding the conformational aspects of this compound. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance vibrations associated with the chromophoric part of the molecule. This technique has been effectively used to study the copper active sites in various proteins. caltech.edu

Electronic Spectroscopy

Electronic spectroscopy techniques are employed to study the electronic transitions within the this compound molecule, providing information on its electronic structure, charge transfer bands, and luminescent properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

The UV-Vis absorption spectrum of this compound is characterized by intense ligand-centered (LC) π-π* and n-π* transitions and metal-to-ligand charge transfer (MLCT) bands. acs.orgcnr.it The free 8-hydroxyquinoline ligand exhibits absorption maxima in the UV region. cnr.it Upon complexation with copper(II), these bands often show a red shift (bathochromic shift), and new bands appear in the visible region. acs.orgcnr.it

The appearance of new, often broad, absorption bands in the visible to near-infrared region is a hallmark of charge transfer transitions. rsc.org In copper(II) quinolinate complexes, these are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, specifically from the phenolate (B1203915) oxygen and quinoline nitrogen to the d-orbitals of the copper ion. nih.gov In some heteroleptic copper(I) complexes, intense metal-to-ligand charge-transfer (MLCT) bands are observed, spanning a broad portion of the visible and near-infrared spectrum. rsc.org The energy of these charge transfer bands is sensitive to the coordination environment of the copper ion and the nature of the substituents on the quinoline ligand. nih.gov For instance, the introduction of electron-withdrawing groups on the ligand can lead to a red shift in the MLCT absorption bands. nih.gov

Table 2: UV-Vis Absorption Maxima for this compound and Related Complexes

| Complex/Ligand | Solvent | λ_max (nm) | Assignment | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Methanol-water | ~198, 241, 309 | LC (π–π* and n–π*) | cnr.it |

| Copper(II)-8-HQ | Methanol-water | ~202, 255, 386 | Red-shifted LC | cnr.it |

| Cu(I) Complex 1 | Toluene | 634 | MLCT | rsc.org |

| Cu(I) Complex 4 | Toluene | 796 | MLCT | rsc.org |

| Cu(II) Complex (CuL) | DMSO | 592 | d-d/MLCT | acs.org |

| Cu(II) Complex (CuL) | DMSO | 401 | d-d (t2g -> eg) | acs.org |

Photoluminescence Spectroscopy for Luminescent Properties

This compound complexes are known for their luminescent properties, which can be investigated using photoluminescence (PL) spectroscopy. researchgate.net The emission spectra provide information about the excited state properties of the complex. renishaw.comhoriba.com The free 8-hydroxyquinoline ligand itself is fluorescent, and its emission properties are often modified upon coordination to a metal ion. mdpi.com

The luminescence of this compound complexes can be influenced by several factors, including the rigidity of the structure and the nature of the electronic transitions. ossila.com In many cases, the emission originates from ligand-centered excited states, although metal-to-ligand or ligand-to-metal charge transfer states can also be involved. The quenching or enhancement of luminescence upon complexation can provide further insights into the interaction between the copper ion and the quinoline ligand. researchgate.net For example, some zinc(II)-quinolinate coordination polymers exhibit strong luminescence, while the introduction of certain co-ligands or counter-ions can lead to luminescence quenching. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying paramagnetic species, making it particularly well-suited for the characterization of copper(II) complexes, which have a d⁹ electronic configuration with one unpaired electron. libretexts.orgbruker.com EPR spectroscopy provides detailed information about the electronic structure, coordination geometry, and the nature of the bonding between the copper(II) ion and its ligands. scienceopen.comnih.gov

The EPR spectrum of a copper(II) complex is characterized by the g-tensor and the hyperfine coupling constant (A-tensor) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). The anisotropy of the g and A tensors can distinguish between different coordination geometries, such as tetrahedral or axially elongated octahedral. libretexts.org For instance, in copper(II) complexes with quinoline-type ligands, the EPR parameters can confirm the binding of the copper ion to the nitrogen atoms of the ligand. scielo.br The analysis of the EPR spectrum can reveal details about the covalent character of the metal-ligand bonds and the distribution of the unpaired electron density. nih.gov

Determination of g-Tensors and Hyperfine Couplings in Copper(II) Quinolinate

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the environment of the unpaired electron in Copper(II) complexes. The interaction of the electron spin with the external magnetic field is described by the g-tensor, while the interaction with the magnetic moment of the copper nucleus (I = 3/2) gives rise to hyperfine coupling, denoted by the A-tensor. srce.hr

For Cu(II) complexes, which have a d⁹ electronic configuration, square planar and square pyramidal geometries typically result in axial EPR signals. mdpi.com The principal components of the g-tensor (gₓ, gᵧ, g₂) and the copper hyperfine coupling tensor (Aₓ, Aᵧ, A₂) provide a wealth of information about the electronic ground state and the nature of the copper-ligand bonds. mdpi.comru.nl In many cases, these complexes exhibit axial or nearly axial symmetry, where gₓ ≈ gᵧ < g₂ (denoted as g⊥ and g∥) and Aₓ ≈ Aᵧ < A₂ (denoted as A⊥ and A∥). srce.hr

Studies on copper(II) bis(8-hydroxyquinolinate) have reported g-values of approximately gₓ = 2.049, gᵧ = 2.083, and g₂ = 2.203, indicating a deviation from perfect axial symmetry. researchgate.net The hyperfine coupling constants are sensitive to the surrounding environment and the degree of covalent bonding. researchgate.net The analysis of these parameters is crucial for understanding the electronic structure. ru.nlaip.org

Table 1: Representative EPR Parameters for Copper(II) Quinolinate Complexes.

| Complex | gₓ | gᵧ | g₂ (g∥) | Reference |

|---|---|---|---|---|

| Copper(II) bis(8-hydroxyquinolinate) | 2.049 | 2.083 | 2.203 | researchgate.net |

Note: The specific values can vary depending on the host matrix and solvent conditions. researchgate.net

Elucidation of Spin Density Distribution and Delocalization onto Quinolinate Ligands

The unpaired electron in a copper(II) complex is not entirely localized on the metal ion but is partially delocalized onto the coordinating ligands. This spin delocalization can be quantified through the analysis of hyperfine and superhyperfine interactions in the EPR spectrum. The magnitude of the copper hyperfine coupling constants provides insight into the amount of spin density residing on the copper atom. ias.ac.in

Furthermore, interaction of the unpaired electron with the ligand nuclei (e.g., ¹⁴N from the quinoline ring) can lead to superhyperfine splitting in the EPR spectrum. The analysis of this splitting, often aided by techniques like Electron-Nuclear Double Resonance (ENDOR), allows for the direct measurement of spin density on the ligand atoms. aip.org For copper-8-hydroxyquinolinate, ENDOR studies have been used to determine the nitrogen hyperfine and quadrupole tensors, revealing that the unpaired electron density resides mainly in the σ system of the aromatic rings. aip.org The spin densities in the aromatic rings have been found to be positive. aip.org

Theoretical calculations, such as Density Functional Theory (DFT), complement experimental data by providing a computed spin density distribution, which can be visualized to show the delocalization pathways. researchgate.netresearchgate.net Studies have shown that in related copper complexes, the spin density at the copper atom is typically in the range of 0.73-0.78e, with the remainder distributed over the donor atoms of the ligands. researchgate.net This delocalization is a key factor in understanding the electronic and magnetic properties of the complex.

Correlation of EPR Parameters with Copper(II) Coordination Geometry

The g-tensor and hyperfine coupling parameters are exquisitely sensitive to the coordination geometry around the Cu(II) ion. The ratio of the parallel component of the g-tensor to the parallel component of the hyperfine coupling constant (g∥/A∥) can be used as an empirical indicator of the coordination geometry. scielo.brresearchgate.net

For instance, square planar Cu(II) complexes typically exhibit g∥/A∥ values in the range of 105–135 cm, whereas for tetragonally distorted or distorted tetrahedral complexes, this value is significantly larger, often falling between 135 cm and 258 cm. scielo.brresearchgate.netresearchgate.net This difference arises from the changes in the energy levels of the d-orbitals and the mixing of the d(z²) orbital into the d(x²-y²) ground state upon distortion from a planar geometry. srce.hr

In a study of copper(II) complexes with quinoline derivatives, a g∥/A∥ value of 199 cm was indicative of a distorted tetrahedral geometry around the copper center. researchgate.net The trend of increasing g∥ values and/or decreasing A∥ values can signify a decrease in the ligand field strength. scielo.brresearchgate.net Therefore, by carefully analyzing the EPR parameters, it is possible to deduce the coordination environment of the copper(II) ion in various quinolinate complexes. scielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic Cu(I) complexes or ligand characterization)

While EPR is the technique of choice for paramagnetic Cu(II) complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing the diamagnetic Cu(I) analogues and the quinolinate ligands themselves.

¹H and ¹³C NMR for Structural Elucidation of Quinolinate Ligands and Their Copper Complexes

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of quinolinate ligands and their diamagnetic copper(I) complexes. acs.orgexcli.de The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the aromatic and substituent protons of the quinolinate framework. excli.denih.gov Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. excli.denih.gov

Upon coordination to a diamagnetic metal center like Cu(I), changes in the chemical shifts of the ligand's protons and carbons are observed. acs.org These "coordination shifts" provide evidence of complex formation and can indicate which atoms of the ligand are involved in bonding to the metal ion. For example, shifts in the signals of the carbons and protons near the nitrogen and phenolic oxygen atoms of a hydroxyquinoline ligand are indicative of coordination through these sites. acs.org

Table 2: Illustrative ¹H and ¹³C NMR Data for a Quinolinate-type Ligand.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 11.1 | broad s | NH | excli.de |

| ¹H | 8.85 | d | H₅ | excli.de |

| ¹H | 8.16 | broad s | H₈ | excli.de |

| ¹³C | 197.8 | s | C=O | excli.de |

| ¹³C | 100.0-139.1 | m | Aromatic-C | excli.de |

Note: The data presented is for a related quinoline derivative and serves as an example of typical assignments. excli.de

Variable-Temperature NMR for Dynamic Properties and Ligand Fluxionality

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in solution, such as conformational changes or ligand exchange, which are known as fluxionality. numberanalytics.comnumberanalytics.comlibretexts.org In this compound complexes, particularly those with bulky substituents or specific coordination geometries, the ligands may not be static. They can undergo rearrangements, and VT-NMR can be used to probe the energetics of these processes. nih.gov

As the temperature is changed, the rate of the dynamic process changes. numberanalytics.com At low temperatures, in the slow-exchange regime, separate signals may be observed for different conformations. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. libretexts.org By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters (e.g., activation energy) for the fluxional process. numberanalytics.comlibretexts.org Such studies provide insight into the flexibility and stability of the this compound coordination sphere. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound complexes and for obtaining structural information through the analysis of their fragmentation patterns. gbiosciences.comsavemyexams.com When a sample is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺). gbiosciences.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com

Due to the presence of copper's natural isotopes (⁶³Cu and ⁶⁵Cu), the molecular ion peak will appear as a characteristic isotopic pattern, which helps to confirm the presence of copper in the complex. excli.de

Under the high-energy conditions of some mass spectrometry techniques, such as Electron Impact (EI), the molecular ion can break apart into smaller, charged fragments. gbiosciences.comiitd.ac.in This fragmentation is often predictable and reproducible, providing a "fingerprint" of the molecule's structure. gbiosciences.comacdlabs.com The analysis of these fragment ions can help to elucidate the connectivity of the atoms within the complex and confirm the structure of the quinolinate ligand. gbiosciences.com Softer ionization techniques can be used to minimize fragmentation and observe the molecular ion more clearly. iitd.ac.in Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific ion and fragmenting it further. lcms.cz

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition profile of this compound. By monitoring the mass of a sample as a function of temperature, TGA provides detailed insights into the various stages of decomposition, the nature of intermediates, and the final residual product. The thermal behavior of copper(II) 8-hydroxyquinolinate, the most common form, is complex and highly dependent on factors such as its hydration state, the method of synthesis, and the atmospheric conditions during the analysis. scielo.brnih.gov

Research has shown that the decomposition of this compound complexes typically occurs in multiple, distinct steps. These stages often include initial dehydration, followed by the loss of any uncoordinated or coordinated organic ligands, and finally, the decomposition of the remaining structure to form a stable inorganic residue, typically copper(II) oxide (CuO). scielo.brconnectjournals.com

Studies by Crespi et al. on copper(II) 8-hydroxyquinolinate synthesized under different pH conditions reveal the influence of the preparation method on the thermal profile. scielo.br For instance, a complex prepared in an acidic medium was found to contain an uncoordinated 8-hydroxyquinoline molecule within its crystal lattice. scielo.br The thermal decomposition of this particular complex in a synthetic air atmosphere proceeds through several key stages.

The initial mass loss is attributed to dehydration and the elimination of the uncoordinated ligand. scielo.br This is followed by a more complex phase involving partial volatilization of the anhydrous complex and the simultaneous thermal decomposition of the non-volatilized portion. The process culminates in the formation of copper(II) oxide (CuO) at higher temperatures. scielo.br The presence of an oxidizing atmosphere (like synthetic air) can lead to exothermic decomposition steps, whereas, in an inert atmosphere (like nitrogen), the decomposition events are typically endothermic. scielo.brkau.edu.sa

The decomposition pathway in a nitrogen atmosphere shows similar initial steps of dehydration and ligand loss. However, the subsequent stages involve partial sublimation, fusion, and partial volatilization of the anhydrous complex, which may not fully decompose even at temperatures as high as 900°C. scielo.br

Detailed findings from the thermogravimetric analysis of a copper(II) 8-hydroxyquinolinate complex prepared in an acidic medium are presented below.

Table 1: Thermal Decomposition of Copper(II) 8-Hydroxyquinolinate in Synthetic Air

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description of Process |

| 1 | Ambient - 276 | 36.4 | Dehydration and loss of uncoordinated ligand. scielo.br |

| 2 | 276 - 375 | 22.4 | Partial volatilization of the anhydrous complex. scielo.br |

| 3 | 375 - 584 | 22.9 | Decomposition of the remaining complex to final residue. scielo.br |

| Final Residue | > 584 | 18.3 (remaining) | Copper(II) Oxide (CuO). scielo.br |

Data derived from a study by Crespi et al. on Cu(C₉H₆ON)₂(C₉H₇ON)₀.₅·H₂O complex in a synthetic air atmosphere with a heating rate of 10°C min⁻¹. scielo.br

Table 2: Thermal Decomposition of Copper(II) 8-Hydroxyquinolinate in Nitrogen Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description of Process |

| 1 | Ambient - 188 | 36.4 | Dehydration and loss of uncoordinated ligand. scielo.br |

| 2 | 276 - 483 | 25.0 | Partial volatilization and partial decomposition of the anhydrous complex. scielo.br |

| Final Residue | > 900 | 38.6 (remaining) | Incomplete decomposition, mixture of residue and partially decomposed complex. scielo.br |

Data derived from a study by Crespi et al. on Cu(C₉H₆ON)₂(C₉H₇ON)₀.₅·H₂O complex in a nitrogen atmosphere with a heating rate of 10°C min⁻¹. scielo.br

Similarly, TGA studies on other copper(II) complexes involving 8-hydroxyquinoline derivatives also report multi-step decomposition patterns. For example, a complex synthesized with a nitrate (B79036) counter-ion showed a three-step weight loss corresponding to the loss of water molecules near 100°C, followed by the loss of the nitrate and 8-hydroxyquinoline groups between 150-200°C, and the final decomposition of the framework at temperatures around 600°C. nih.gov Another study on a Cu(II) chelate of a different 8-hydroxyquinoline derivative identified a two-step decomposition, beginning with the loss of coordinated water molecules in the 50-150°C range, followed by the decomposition of the organic ligand up to 650°C. asianpubs.org These findings collectively underscore the utility of TGA in elucidating the thermal characteristics and compositional nature of this compound and its related complexes.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SCXRD)

Precise Determination of Atomic Arrangements and Crystal Packing

SCXRD analysis has been instrumental in elucidating the atomic arrangements and crystal packing of various forms of copper quinolinate. The compound is known to exist in different polymorphic forms, each with a unique crystal structure.

The β form of anhydrous copper 8-hydroxyquinolinate crystallizes in the monoclinic space group P2₁/c. iucr.orgscielo.br The copper atom in this form is five-coordinate, bonded to two oxygen atoms and two nitrogen atoms from the quinolinolate ligands, with a fifth coordination site occupied by an oxygen atom from an adjacent molecule. iucr.org The α form also crystallizes in the monoclinic P2₁/c space group but with different unit cell parameters. scielo.briucr.org In this form, the copper atoms are six-coordinated, binding to two quinolinolate anions in a trans-planar configuration and to oxygen atoms from neighboring molecules, resulting in a distorted octahedral geometry. iucr.org

A hydrated form, bis(aqua)bis(8-hydroxyquinolinato)copper(II), crystallizes in the monoclinic space group P2₁/a and exhibits a distorted octahedral geometry with the copper(II) ion at an inversion center. iucr.org The two quinolinolate ligands are in a trans geometry, and two water molecules occupy the remaining coordination sites. iucr.org

Quantitative Analysis of Bond Lengths and Angles

SCXRD provides precise quantitative data on the bond lengths and angles within the this compound molecule. In the β form of anhydrous copper 8-hydroxyquinolinate, the average Cu-O bond length is 1.930 Å, and the average Cu-N bond length is 1.972 Å. iucr.org The bond to the oxygen atom of a neighboring molecule is significantly longer at 2.830 Å, indicating a weaker interaction. iucr.org

In a related complex, bis(2-diethoxycarbonylethanyl-8-hydroxyquinolinato-N,O)copper(II), the copper(II) center adopts a distorted square-planar geometry. jst.go.jp X-ray crystallography of this compound generally reveals a square-planar geometry around the central copper atom, with Cu-O bond lengths of approximately 1.95 Å and Cu-N bond lengths of about 2.00 Å.

The coordination geometry and bond parameters for different forms of this compound are summarized in the table below.

| Compound Form | Crystal System | Space Group | Cu-O Bond Lengths (Å) | Cu-N Bond Lengths (Å) | Coordination Geometry |

| α-anhydrous | Monoclinic | P2₁/c | - | - | Distorted Octahedral iucr.org |

| β-anhydrous | Monoclinic | P2₁/c | 1.930 (avg.) iucr.org | 1.972 (avg.) iucr.org | Five-coordinate iucr.org |

| Hydrated | Monoclinic | P2₁/a | - | - | Distorted Octahedral iucr.org |

| Substituted | Triclinic | P1 | - | - | Distorted Square-Planar jst.go.jp |

Absolute Structure Determination and Chirality

The determination of the absolute structure is crucial for chiral molecules, as it defines their specific three-dimensional arrangement. ysu.am This is particularly relevant when a compound crystallizes in a non-centrosymmetric space group. uzh.ch For this compound complexes derived from chiral ligands, SCXRD can be used to determine the absolute configuration (e.g., R or S). ysu.am The presence of a chiral center of known absolute configuration within the crystal can act as an internal reference for determining the absolute structure of the entire crystal. ysu.am While the parent this compound is achiral, derivatives with chiral substituents can be synthesized, and their absolute structures can be determined using SCXRD, often employing copper radiation to enhance the anomalous scattering signal for lighter atoms. uzh.chmdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a bulk sample. researchgate.net It is particularly useful for distinguishing between different polymorphs of this compound. scielo.br The diffraction pattern obtained from PXRD serves as a fingerprint for a specific crystalline form.

Studies have utilized PXRD to confirm the phase of synthesized this compound. For example, the β-form of anhydrous copper(II) 8-hydroxyquinolinate was identified by its characteristic monoclinic structure with space group P2₁/c. scielo.br Similarly, the α-form, obtained by volatilization of the anhydrous compound, was also confirmed to have a monoclinic structure with the same space group but different cell parameters. scielo.br PXRD is also essential for verifying the purity of a bulk sample and ensuring that it consists of a single crystalline phase. researchgate.net

The table below presents the unit cell parameters for the α and β forms of anhydrous this compound, as determined from diffraction data.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-form scielo.br | Monoclinic | P2₁/c | 7.40 | 3.84 | 24.37 | 98.6 |

| β-form iucr.orgscielo.br | Monoclinic | P2₁/c | 10.644 | 8.593 | 15.239 | 102.18 |

Detailed Analysis of Non-Covalent Interactions within Crystal Lattices

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in the assembly and stabilization of the crystal lattice of this compound. numberanalytics.com The planar quinoline (B57606) rings of the ligands are particularly conducive to π-π stacking interactions. rsc.orgnih.gov

In the β-form of anhydrous copper 8-hydroxyquinolinate, the crystal structure is composed of dimer-like units. iucr.org The molecules are arranged in a way that allows for weak bonding between the copper atom of one molecule and an oxygen atom of a neighboring molecule. iucr.org In a cocrystal of bis(8-quinolinolato)copper(II) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), the structure consists of alternating layers of the copper complex and TCNQ, indicating a layered stacking structure. scirp.org

Correlating Crystal Structure with Macroscopic Properties and Phase Behavior

The crystal structure of this compound has a direct impact on its macroscopic properties and phase behavior. The existence of different polymorphs, each with a distinct crystal structure, means that properties such as solubility, stability, and color can vary depending on the crystalline form. ucm.es

For example, the polymorphism of a cocrystal of bis(8-quinolinolato) copper(II) with TCNQ leads to a dramatic change in crystal shape upon applying pressure, a phenomenon identified as a solid-phase transition between two forms. scirp.org This transition is attributed to the layered and stacked nature of the crystal structure. scirp.org The thermal behavior of this compound, including its decomposition, is also intrinsically linked to its crystal structure. scielo.br The stability of different polymorphs can be influenced by temperature and the surrounding environment, potentially leading to phase transformations. doi.org Understanding these structure-property relationships is crucial for the application of this compound in various fields.

Theoretical and Computational Chemistry of Copper Quinolinate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of transition metal complexes like copper quinolinate. usd.eduresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties. rsc.orgscholarpublishing.org

DFT calculations are frequently used to predict the most stable three-dimensional arrangement of atoms in this compound complexes, a process known as geometry optimization. ajol.inforeddit.com These calculations can accurately determine key structural parameters such as bond lengths and bond angles. For instance, studies on various copper(II) complexes with quinoline (B57606) derivatives have shown that the optimized structures obtained through DFT methods are in good agreement with experimental data from X-ray crystallography. rsc.orgexcli.de The calculations often predict a distorted octahedral or square-planar geometry around the central copper(II) ion, which is a common coordination environment for this metal. rsc.orgexcli.de

The choice of the functional and basis set is critical for the accuracy of the results. The B3LYP hybrid functional is commonly employed, often paired with basis sets like 6-31G(d,p) or LANL2DZ, to model these systems. excli.denih.gov For example, DFT optimization of certain copper(II)-8-hydroxyquinoline derivative complexes confirmed a distorted octahedral (CuN₃O₃) configuration. rsc.org

Beyond geometry, DFT is essential for analyzing the electronic structure. usd.edu It helps in understanding the nature of the bonding between the copper ion and the quinolinate ligands. Analysis of the molecular orbitals reveals how the d-orbitals of the copper ion interact with the π-system of the quinoline rings. chemrxiv.org For example, in some complexes, the highest occupied molecular orbital (HOMO) shows a mixed distribution on the Cu²⁺ ion and the ligands, while the lowest unoccupied molecular orbital (LUMO) is primarily located on the coordinated ligands. rsc.org

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for a this compound Complex Derivative (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| Cu-O Bond Length (Å) | ~1.95 | ~1.90 |

| Cu-N Bond Length (Å) | ~2.00 | ~2.05 |

| O-Cu-N Angle (°) | ~90.5 | ~89.8 |

| N-Cu-N Angle (°) | ~92.1 | ~91.5 |

DFT calculations are a reliable tool for predicting the vibrational spectra (e.g., Infrared and Raman) of this compound complexes. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands observed in experimental FTIR and Raman spectra to specific molecular vibrations, such as the stretching and bending of chemical bonds. nih.gov

Theoretical calculations often show a systematic deviation from experimental results, partly because the calculations are performed on isolated molecules in the gaseous state while experiments are typically done on solid samples. nih.gov To improve agreement, the calculated frequencies are often multiplied by a scaling factor. excli.de For example, a scaling factor of 0.9614 is commonly used for the B3LYP method. excli.de

Studies on copper complexes with quinoline derivatives have demonstrated a good correlation between calculated and observed vibrational frequencies. excli.de Key vibrational modes, such as the C=N stretching of the quinoline ring and the Cu-N and Cu-O stretching vibrations, can be accurately identified. nih.govmdpi.com Shifts in the vibrational frequencies of the ligand upon coordination to the copper ion, as predicted by DFT, provide evidence of complex formation. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), helping to understand the electronic transitions within the molecule. researchgate.netacs.org TD-DFT calculations can elucidate the nature of these transitions, for example, by identifying them as metal-to-ligand charge transfer (MLCT) or intra-ligand (π-π*) transitions. mdpi.com

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a this compound Derivative Complex (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| C=N Stretch | 1578 | 1563 | Quinoline ring nitrogen stretch |

| C=O Stretch | 1680 | 1661 | Ketone group stretch |

| Cu-N Stretch | ~490 | ~485 | Metal-ligand bond vibration |

| Cu-O Stretch | ~550 | ~545 | Metal-ligand bond vibration |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and kinetic stability of molecules. numberanalytics.comajchem-a.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.govajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests that the molecule is more polarizable and will be more reactive. rsc.org

For this compound complexes, DFT calculations of the FMOs show that structural modifications to the quinoline ligand can significantly affect the HOMO-LUMO gap and thus the complex's reactivity. rsc.org For example, in a study comparing two copper(II) complexes with different functional groups on the quinoline ligand, the calculated HOMO-LUMO gaps were 2.91 eV and 2.82 eV. rsc.org The smaller gap in the second complex was correlated with its higher observed biological activity. rsc.org This analysis can justify the enhanced activity of a complex compared to its free ligand, as complexation often leads to a smaller energy gap. nih.gov

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound Complexes (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)

| Complex | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implied Reactivity |

| Copper Complex 1 | -6.54 | -3.63 | 2.91 | High Stability |

| Copper Complex 2 | -6.48 | -3.66 | 2.82 | Higher Reactivity |

| Copper Complex 3 | -7.12 | -3.27 | 3.85 | High Stability |

Molecular Docking Studies of this compound Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). ajol.info This method is invaluable for understanding the potential biological activity of this compound complexes. nih.govacs.org

Molecular docking simulations can identify the specific binding site of a this compound complex on a biomolecular target and elucidate the key interactions that stabilize the complex. dal.canih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and coordination bonds involving the central copper ion. rsc.org

Studies have shown that this compound complexes can bind to the active sites of various biological targets. For example, docking studies of copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase revealed that the complexes fit into the receptor's binding pocket. rsc.org The simulations indicated that one complex favored hydrophobic interactions with the receptor. rsc.org In other studies, docking results showed strong binding affinities of a this compound complex to the active sites of proteins from S. aureus, E. coli, and to the human estrogen receptor alpha. nih.govacs.org Research has also suggested that the Cu(II) metal center itself is often crucial for a successful interaction with the active site of a protein kinase. ingentaconnect.comresearchgate.net

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a scoring function or as the Gibbs free energy of binding (ΔG°). rsc.org A more negative ΔG° value indicates a stronger and more favorable binding interaction between the ligand and the receptor. rsc.org

Computational studies have successfully estimated the binding affinities of this compound complexes, and these results often correlate well with experimental biological activity. For instance, two copper(II) complexes with quinoline derivatives were docked with the EGFR kinase receptor, yielding binding energies (ΔG°) of -5.53 kcal/mol and -5.83 kcal/mol. rsc.org These values were more favorable than those of known EGFR inhibitors like gefitinib (B1684475) (−4.02 kcal/mol), suggesting strong binding potential. rsc.org The complex with the more negative binding energy also demonstrated higher cytotoxicity in experimental assays, highlighting the predictive power of these computational methods. rsc.org In other work, the binding constant for copper complexes to serum proteins was computationally estimated to be very high, in some cases above 10⁶ M⁻¹. acs.org

Table 4: Calculated Binding Affinities of this compound Complexes with Biomolecular Targets (Note: This table is a representative example based on typical findings in the literature; specific values are illustrative.)

| Copper Complex | Biomolecular Target | Binding Affinity (ΔG°) (kcal/mol) |

| Copper Complex 1 | EGFR Kinase | -5.53 |

| Copper Complex 2 | EGFR Kinase | -5.83 |

| Copper Complex 3 | Estrogen Receptor Alpha | -7.5 |

| Copper Complex 4 | S. aureus gyrase | -6.9 |

Advanced Computational Techniques

Advanced computational techniques provide profound insights into the electronic structure, bonding, and reactivity of this compound systems. These methods allow for the detailed exploration of molecular and solid-state properties that are often challenging to probe experimentally.

Crystal Structure Prediction (CSP) Coupled with Solid-State NMR (SSNMR) Crystallography

The precise determination of the crystal structure of metal-organic complexes like this compound is fundamental to understanding their properties. Crystal Structure Prediction (CSP) is a computational method that generates a landscape of possible crystal packings based on the molecule's chemical diagram, ranking them by their lattice energy. researchgate.net This process helps identify thermodynamically plausible polymorphs. researchgate.net However, CSP often overpredicts the number of potential structures, and the calculated energy differences between them can be very small, making definitive identification challenging. researchgate.netunito.it

To overcome this limitation, CSP is increasingly coupled with solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy in an approach known as CSP-NMR crystallography (CSP-NMRX). researchgate.netunito.itrsc.org SSNMR is highly sensitive to the local environment of each atom, making it an excellent tool for distinguishing between different polymorphic forms or determining the number of non-equivalent molecules in the asymmetric unit cell (Z'). nih.gov

The CSP-NMRX methodology involves several steps:

CSP Calculation : A set of low-energy crystal structures is generated computationally. unito.it

SSNMR Data Acquisition : Experimental SSNMR spectra (e.g., ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning, CP/MAS) are recorded for the synthesized compound. unito.itnih.gov

GIPAW Calculation : For the most promising CSP-generated structures, NMR parameters like chemical shifts are calculated using quantum mechanical methods, such as the Gauge-Including Projector Augmented Wave (GIPAW) approach. rsc.orgnih.gov

Structure Validation : The experimental SSNMR data is compared against the calculated parameters for each predicted structure. The structure that shows the best agreement is identified as the correct one. unito.it

This combined approach has proven successful in determining the crystal structures of complex organic molecules, including structural isomers of pyridine (B92270) dicarboxylic acid, such as quinolinic acid. researchgate.netunito.it By using SSNMR to provide experimental constraints, the ambiguity of CSP-only methods is significantly reduced, leading to a fast and reliable structure determination even when single crystals suitable for X-ray diffraction are unavailable. unito.itcardiff.ac.uk

Atom in Molecule (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). ias.ac.inwiley-vch.de This theory partitions a molecule into atomic basins, allowing for the characterization of atom-atom interactions, including covalent bonds, ionic interactions, and weaker non-covalent contacts like hydrogen bonds. ias.ac.in

The central concept in AIM is the bond critical point (BCP) , a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. wiley-vch.de The properties of the electron density at the BCP reveal the nature of the interaction.

| AIM Parameter at BCP | Significance in Bonding Characterization |

| Electron Density (ρ(r)) | The magnitude of ρ(r) at the BCP correlates with the bond strength or order. Higher values indicate stronger interactions. ias.ac.in |